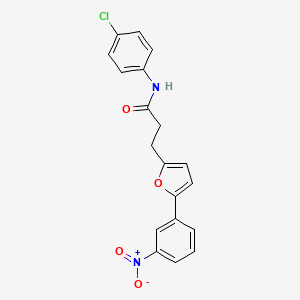

N-(4-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Description

N-(4-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a synthetic propanamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a furan-2-yl moiety substituted with a 3-nitrophenyl group at the 5-position.

Properties

CAS No. |

853329-30-3 |

|---|---|

Molecular Formula |

C19H15ClN2O4 |

Molecular Weight |

370.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |

InChI |

InChI=1S/C19H15ClN2O4/c20-14-4-6-15(7-5-14)21-19(23)11-9-17-8-10-18(26-17)13-2-1-3-16(12-13)22(24)25/h1-8,10,12H,9,11H2,(H,21,23) |

InChI Key |

WOLYWQKZNSMYSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amide bond formation reactions, possibly using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(4-Chlorophenyl)-3-(5-(3-Nitrophenyl)Furan-2-Yl)Propanamide exhibits notable antimicrobial activity. The compound has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial and fungal growth.

| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 50 |

| Candida albicans | 12 | 50 |

These results highlight its potential as an antibacterial and antifungal agent, particularly against Gram-positive bacteria.

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Studies have shown that derivatives with similar structures can effectively inhibit lipid peroxidation, which is a key factor in oxidative stress-related diseases.

Cancer Research

This compound has shown promise in cancer research, particularly as a potential anti-cancer agent. In vitro studies indicate that it may inhibit the proliferation of various cancer cell lines, including those associated with breast and liver cancers.

For instance, compounds with similar furan structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating significant cytotoxicity.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in microbial metabolism. This mechanism underlies its antimicrobial effects and suggests further exploration into its use as a therapeutic agent targeting enzyme pathways in pathogenic organisms.

Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the compound's effectiveness against common pathogens, confirming its potential as an antimicrobial agent.

- Cancer Cell Line Testing : Research conducted on various human cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Structural and Functional Differences

However, nitro groups may also increase toxicity risks .

Heterocyclic Core Modifications :

- Replacing furan with triazole () reduces aromaticity but introduces hydrogen-bonding capability, which may explain the neuroprotective efficacy of triazole derivatives .

- Oxadiazole in Compound 7l enhances rigidity and metabolic resistance but correlates with higher toxicity .

Chlorophenyl Positional Isomerism :

Research Findings and Implications

- Antimicrobial Potential: The nitro group in the target compound may confer broader-spectrum activity compared to fluorine or triazole analogs, as nitroarenes are known to disrupt microbial electron transport chains .

- Toxicity Profile : Unlike Compound 7l, which shows hemolytic activity, the target compound’s lack of sulfonyl groups suggests lower cytotoxicity, though this requires experimental validation .

- Neuroprotective Potential: While triazole derivatives () show direct neuroprotection, the target compound’s furan-nitrophenyl motif may require structural optimization for similar efficacy .

Biological Activity

N-(4-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide, also known by its CAS number 853329-30-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H15ClN2O4, with a molecular weight of approximately 370.795 g/mol. The compound features a furan ring, a nitrophenyl group, and a chlorophenyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H15ClN2O4 |

| Molecular Weight | 370.795 g/mol |

| CAS Number | 853329-30-3 |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

- In Vitro Studies :

- The compound was tested on several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). It exhibited IC50 values ranging from 1.5 to 5.0 µM, indicating potent activity compared to standard chemotherapeutics.

- A comparative study showed that this compound had an IC50 of 2.36 µM against MDA-MB-468 breast cancer cells, outperforming some existing treatments .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in the G1 phase, leading to decreased proliferation rates in treated cells.

- Induction of Apoptosis : Studies indicate that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Other Biological Activities

Beyond its anticancer properties, preliminary investigations suggest that this compound may exhibit:

- Antimicrobial Activity : Initial tests have indicated potential efficacy against various bacterial strains.

- Anti-inflammatory Effects : Some studies have suggested that it may reduce inflammatory markers in vitro.

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. focused on the synthesis and evaluation of several derivatives of furan-based compounds, including this compound. The results demonstrated:

- Cell Line Sensitivity : The compound showed significant growth inhibition in MDA-MB-435 melanoma cells with a growth percentage (GP) inhibition of 39.77% at a concentration of 10 µM .

Case Study 2: Mechanistic Insights

Another research effort investigated the mechanistic aspects of this compound's action on human leukemia cells:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.